N-(furan-2-yl)(tert-butoxy)carbohydrazide

Catalog No.
S14018522
CAS No.
M.F
C9H14N2O3
M. Wt
198.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(furan-2-yl)(tert-butoxy)carbohydrazide

Product Name

N-(furan-2-yl)(tert-butoxy)carbohydrazide

IUPAC Name

tert-butyl N-amino-N-(furan-2-yl)carbamate

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C9H14N2O3/c1-9(2,3)14-8(12)11(10)7-5-4-6-13-7/h4-6H,10H2,1-3H3

InChI Key

ZOXMUMXBTBTPLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC=CO1)N

N-(furan-2-yl)(tert-butoxy)carbohydrazide is a chemical compound characterized by the presence of a furan ring and a tert-butoxy group attached to a carbohydrazide moiety. Its molecular formula is C9H14N2O3C_9H_{14}N_2O_3 and it has a molecular weight of 198.2 g/mol. This compound is notable for its unique structural features, which contribute to its chemical reactivity and potential biological activity.

  • Oxidation: The furan ring can be oxidized to yield furan-2,5-dione derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The carbohydrazide moiety can be reduced to form corresponding amines, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions, utilizing nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

  • From Oxidation: Furan-2,5-dione derivatives.
  • From Reduction: Corresponding amines.
  • From Substitution: Various substituted derivatives depending on the nucleophile used.

N-(furan-2-yl)(tert-butoxy)carbohydrazide has been investigated for its potential biological activities, particularly in medicinal chemistry. The compound may act as a pharmacophore in drug design due to its ability to interact with specific molecular targets, such as enzymes and receptors. The structural components, including the furan ring and carbohydrazide moiety, allow for hydrogen bonding and other interactions that could inhibit enzyme activity. Additionally, the tert-butoxy group may enhance the compound's stability and bioavailability, making it a candidate for further pharmacological studies.

The synthesis of N-(furan-2-yl)(tert-butoxy)carbohydrazide typically involves the following steps:

  • Starting Materials: The reaction generally begins with furan-2-carbohydrazide and tert-butyl chloroformate.
  • Reaction Conditions: The reaction is performed under basic conditions using an organic solvent such as dichloromethane or tetrahydrofuran. A base like triethylamine is employed to neutralize the hydrochloric acid formed during the reaction.
  • Process: The mixture is stirred at room temperature for several hours to ensure complete conversion of reactants into products.

N-(furan-2-yl)(tert-butoxy)carbohydrazide has several applications across different fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Medicine: Its potential as a pharmacophore makes it relevant in drug design and development.
  • Industry: The compound may be utilized in creating new materials and optimizing chemical processes.

Research into the interaction of N-(furan-2-yl)(tert-butoxy)carbohydrazide with various biological targets is ongoing. Its mechanism of action likely involves forming hydrogen bonds with active sites on enzymes or receptors, potentially leading to inhibition or modulation of their activity. Further studies are needed to elucidate its pharmacodynamics and therapeutic potential.

Several compounds share structural similarities with N-(furan-2-yl)(tert-butoxy)carbohydrazide:

Compound NameStructural FeaturesUnique Attributes
Furan-2-carbohydrazideLacks the tert-butoxy groupLess stable and less lipophilic
tert-Butyl carbazateLacks the furan ringReduced potential for specific interactions
N'-(adamantan-2-ylidene)(tert-butoxy)carbohydrazideContains an adamantane framework instead of furanDifferent structural framework affecting reactivity
Tert-butyl n-(2-furyl)carbamateSimilar furan component but differs in functionalizationDifferent biological activity profile

Uniqueness

N-(furan-2-yl)(tert-butoxy)carbohydrazide stands out due to its combination of both the furan ring and the tert-butoxy group. This combination imparts specific chemical reactivity and biological properties that are not present in similar compounds, making it a unique candidate for further research in medicinal chemistry.

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

198.10044231 g/mol

Monoisotopic Mass

198.10044231 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types